![molecular formula C21H36N2O4S B071376 N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide CAS No. 183560-60-3](/img/structure/B71376.png)
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide, also known as S-PET, is a compound that has been extensively studied for its potential use in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which can have various physiological effects. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
Biochemische Und Physiologische Effekte
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This decrease can have various physiological effects, including the regulation of pH balance in the body. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to activate protein kinase C, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to inhibit platelet aggregation, which can have implications for cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. These properties make it a useful tool for studying various cellular processes. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments. For example, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been found to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide. One potential area of research is its potential anti-inflammatory and anti-cancer properties. Additionally, further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its effects on various cellular processes. Finally, research is needed to develop more stable forms of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide that can be used in a wider range of experiments.
Conclusion:
In conclusion, N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide is a compound that has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase activity and activate protein kinase C. However, there are also some limitations to using N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide in lab experiments, including its instability in aqueous solutions. Further research is needed to better understand the mechanism of action of N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide and its potential applications in various areas of scientific research.
Synthesemethoden
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide can be synthesized using a multistep process that involves the reaction of tridecanoic acid with thionyl chloride to form tridecanoyl chloride. The resulting compound is then reacted with 4-hydroxyphenyl ethylamine to form N-[2-(4-hydroxyphenyl)ethyl]tridecanamide. The final step involves the reaction of this compound with sulfamic acid to form N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the activation of protein kinase C, and the inhibition of platelet aggregation. N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide has also been found to have potential anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
183560-60-3 |
|---|---|
Produktname |
N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide |
Molekularformel |
C21H36N2O4S |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |
InChI |
InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |
InChI-Schlüssel |
OJSPHDOZFQKYKM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |
Synonyme |
(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



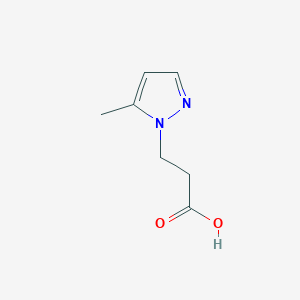
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
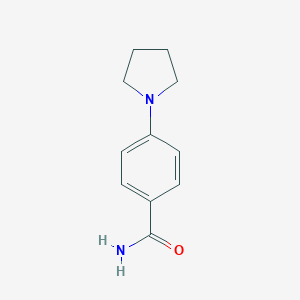
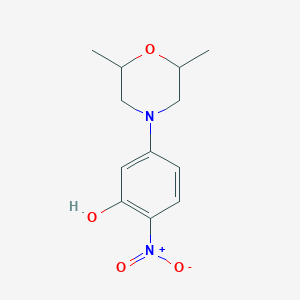
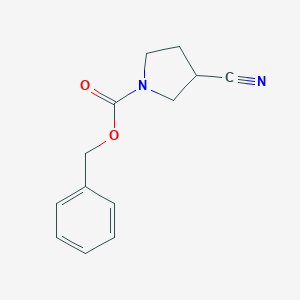
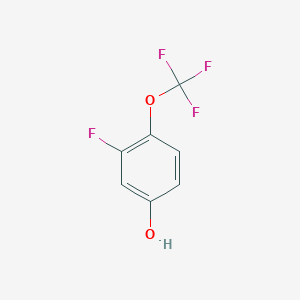
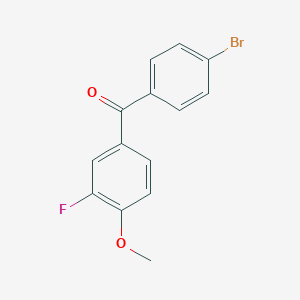
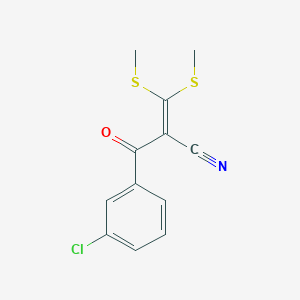
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
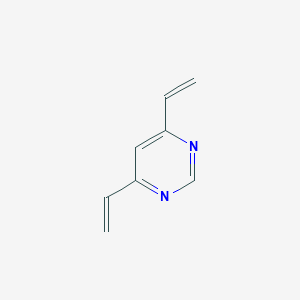
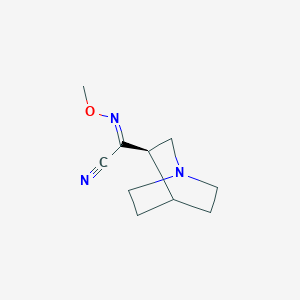
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
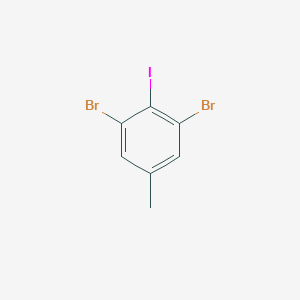
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)